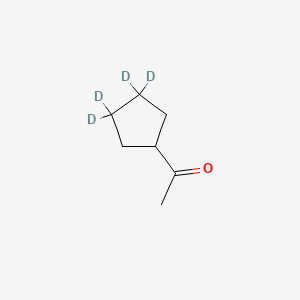

1-Cyclopentylethanone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

116.19 g/mol |

IUPAC Name |

1-(3,3,4,4-tetradeuteriocyclopentyl)ethanone |

InChI |

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3/i2D2,3D2 |

InChI Key |

LKENTYLPIUIMFG-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C1(CC(CC1([2H])[2H])C(=O)C)[2H] |

Canonical SMILES |

CC(=O)C1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopentylethanone-d4: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone-d4 is a deuterated analog of 1-cyclopentylethanone, a versatile ketone with applications in organic synthesis. The incorporation of deuterium (d4) on the cyclopentyl ring provides a valuable tool for various stages of drug discovery and development, primarily in the assessment of metabolic stability and as an internal standard for pharmacokinetic studies. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound for researchers in the pharmaceutical sciences.

Core Chemical Properties

This compound possesses a stable isotopic label that minimally alters its physicochemical properties compared to its non-deuterated counterpart, while providing a distinct mass spectrometric signature. This makes it an ideal tracer in complex biological matrices.

| Property | Value | Reference |

| Molecular Formula | C₇H₈D₄O | [1] |

| Molecular Weight | 116.2 g/mol | [1] |

| Appearance | Neat | |

| Unlabelled CAS Number | 6004-60-0 | [1] |

| Synonyms | Cyclopentyl Methyl Ketone-d4, 1-Acetylcyclopentane-d4, Acetylcyclopentane-d4 | [1] |

Experimental Protocols

General Synthesis of α-Deuterated Ketones

Materials:

-

1-Cyclopentylethanone

-

Deuterium oxide (D₂O)

-

Anhydrous potassium carbonate (K₂CO₃) or a suitable acid catalyst

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-cyclopentylethanone and a 10-fold molar excess of deuterium oxide.

-

Add a catalytic amount of anhydrous potassium carbonate (approximately 0.1 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals, or by GC-MS to monitor the incorporation of deuterium.

-

Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Extract the product with anhydrous diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography if necessary.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This compound can be used as an internal standard in metabolic stability assays of a structurally similar drug candidate. The following is a general protocol.[2][3][4][5]

Materials:

-

Test compound (drug candidate)

-

This compound (as internal standard)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound and the internal standard (this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing a fixed concentration of the internal standard (this compound).

-

Centrifuge the plates to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent test compound relative to the constant signal of the internal standard.

Applications in Drug Development

The primary application of this compound in drug development is its use as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS).[6] Its structural similarity to potential drug candidates with a cyclopentylethanone moiety allows it to mimic the extraction and ionization behavior of the analyte, thus correcting for variations in sample processing and instrument response.

Furthermore, deuterated compounds are instrumental in studying the metabolic stability of new chemical entities. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect where deuterated compounds are often metabolized more slowly at the site of deuteration. By comparing the metabolic rate of a deuterated versus a non-deuterated drug candidate, researchers can identify the primary sites of metabolic attack and design molecules with improved pharmacokinetic profiles.

Visualizations

Logical Workflow for Metabolic Stability Screening

The following diagram illustrates a typical workflow for assessing the metabolic stability of a new chemical entity (NCE) using a deuterated internal standard.

Caption: A generalized workflow for determining the in vitro metabolic stability of a new chemical entity.

Decision Tree for Utilizing Deuterated Analogs in DMPK Studies

This diagram outlines the decision-making process for employing a deuterated analog like this compound in drug metabolism and pharmacokinetics (DMPK) studies.

Caption: A decision tree illustrating the utility of deuterated analogs in DMPK studies.

Conclusion

This compound is a valuable chemical tool for researchers in the field of drug discovery and development. Its primary utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data. Furthermore, the principles of its use in understanding metabolic pathways through the kinetic isotope effect can guide the design of more robust and effective drug candidates. While specific biological activities or signaling pathway involvements are not directly attributed to this compound itself, its role as a critical reagent in the evaluation of pharmacologically active compounds is well-established.

References

- 1. This compound(Also see C988477) [lgcstandards.com]

- 2. beckman.com [beckman.com]

- 3. mercell.com [mercell.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bioivt.com [bioivt.com]

- 6. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Cyclopentylethanone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopentylethanone-d4, a deuterated isotopologue of 1-Cyclopentylethanone. This document details its molecular weight, the principles behind its determination, and relevant experimental methodologies. The inclusion of deuterium atoms serves as a powerful tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantification.

Core Data Presentation

The fundamental properties of 1-Cyclopentylethanone and its deuterated form are summarized below. The substitution of four hydrogen atoms with deuterium results in a predictable increase in molecular weight.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-Cyclopentylethanone | C₇H₁₂O | 112.17[1][2][3] |

| This compound | C₇H₈D₄O | 116.20 |

Note: The molecular weight of the deuterated compound is calculated based on the atomic masses of the constituent elements.

Determination of Molecular Weight: A Logical Workflow

The process of determining the molecular weight of a deuterated compound like this compound follows a systematic approach, beginning with the non-deuterated parent molecule.

References

A Technical Guide to 1-Cyclopentylethanone-d4: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentylethanone-d4, a deuterated isotopologue of 1-cyclopentylethanone. This document details its chemical and physical properties, outlines a probable synthetic route, and explores its primary application as an internal standard in mass spectrometry-based analyses. Experimental protocols for its synthesis and use are provided, alongside visualizations of key workflows to support researchers in drug development and other scientific fields.

Introduction

This compound is a stable isotope-labeled compound that serves as a valuable tool in analytical chemistry, particularly in quantitative mass spectrometry. The replacement of four hydrogen atoms with deuterium at the cyclopentyl ring offers a distinct mass shift, making it an ideal internal standard for its non-deuterated counterpart, 1-cyclopentylethanone. The parent compound, 1-cyclopentylethanone, also known as cyclopentyl methyl ketone, is utilized as a versatile intermediate in organic synthesis, including as a ligand in Suzuki coupling reactions and a building block for more complex molecules.[1][2][3] The deuterated form is crucial for enhancing the accuracy and precision of analytical methods in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Chemical Formula | C₇H₈D₄O | [4] |

| Molecular Weight | 116.19 g/mol | [4] |

| Appearance | Neat/Liquid | [4] |

| InChI Key | LKENTYLPIUIMFG-RRVWJQJTSA-N | [4] |

| Synonyms | Cyclopentyl-d4 Methyl Ketone, 1-Acetylcyclopentane-d4 | [4] |

Synthesis of this compound

General Experimental Protocol: Acid-Catalyzed α-Deuteration

This protocol is a generalized procedure based on the principles of acid-catalyzed deuterium exchange at the α-position of ketones.[5]

Materials:

-

1-Cyclopentylethanone

-

Deuterium oxide (D₂O)

-

Deuterated acid catalyst (e.g., DCl in D₂O or D₂SO₄)

-

Anhydrous organic solvent (e.g., dioxane, THF)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopentylethanone in a minimal amount of anhydrous organic solvent.

-

Addition of Deuterium Source: Add an excess of deuterium oxide (D₂O) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of a deuterated acid (e.g., a few drops of DCl in D₂O).

-

Reaction: Heat the mixture to reflux and stir for a period of 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals.

-

Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane or another suitable organic solvent (3x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: A flowchart illustrating the general synthetic pathway for this compound via acid-catalyzed deuterium exchange.

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is its use as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7][8][9]

The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is mass-differentiated.[10][11] Deuterated standards are considered the "gold standard" for this purpose.[11] By adding a known amount of this compound to each sample and calibration standard, variations in sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer can be corrected for, leading to more accurate and precise quantification of the non-deuterated analyte.[7][9][12]

General Experimental Protocol: Use as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard in a typical LC-MS workflow.

Materials:

-

Stock solution of this compound of a known concentration.

-

Samples containing the analyte (1-cyclopentylethanone).

-

Calibration standards of the analyte at various concentrations.

-

Appropriate solvents for sample and standard preparation.

Procedure:

-

Preparation of Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a robust signal in the mass spectrometer.

-

Sample and Standard Spiking: Add a precise and consistent volume of the internal standard working solution to all unknown samples, calibration standards, and quality control samples.

-

Sample Preparation: Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on the spiked samples and standards.[13]

-

LC-MS Analysis: Analyze the prepared samples and standards by LC-MS. The mass spectrometer should be set to monitor for the specific mass-to-charge ratios (m/z) of both the analyte (1-cyclopentylethanone) and the internal standard (this compound).

-

Data Analysis: For each injection, determine the peak area of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Create a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards. Use the linear regression of this curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

DOT Script for Internal Standard Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. 1-CYCLOPENTYL-ETHANONE | 6004-60-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Internal standard - Wikipedia [en.wikipedia.org]

- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. clinicalpub.com [clinicalpub.com]

In-Depth Technical Guide: 1-Acetylcyclopentane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylcyclopentane-d4, a deuterated analog of acetylcyclopentane. This document details its chemical properties, applications in scientific research, and relevant biological pathways.

Chemical and Physical Properties

1-Acetylcyclopentane-d4, also known by its IUPAC name 1-(cyclopentyl-2,2,5,5-d4)ethan-1-one, is a stable isotope-labeled form of 1-acetylcyclopentane. The incorporation of four deuterium atoms at the 2 and 5 positions of the cyclopentane ring makes it a valuable tool in various research applications, particularly in mass spectrometry-based assays.

While a specific, unique CAS number for 1-Acetylcyclopentane-d4 is not consistently reported in major chemical databases, it is often referenced under the CAS number of its non-deuterated counterpart, 6004-60-0 . Researchers should verify the isotopic purity and specific product information with the supplier.

| Property | Value | Source |

| Chemical Formula | C₇H₈D₄O | [1][2] |

| Molecular Weight | 116.2 g/mol | [2] |

| IUPAC Name | 1-(cyclopentyl-2,2,5,5-d4)ethan-1-one | [2] |

| Synonyms | 1-Cyclopentylethanone-d4, Cyclopentyl Methyl Ketone-d4 | [1][2] |

| CAS Number | 6004-60-0 (for non-deuterated form) | [1][2] |

Applications in Research and Drug Development

1-Acetylcyclopentane-d4 serves as an internal standard in quantitative analytical methods and as a tracer in metabolic studies. Its primary documented applications are in the development of novel therapeutics.

Inhibitors of Rifampicin-Resistant Staphylococcus aureus

Isotopically labeled compounds like 1-Acetylcyclopentane-d4 are crucial for the pharmacokinetic and metabolic profiling of potential drug candidates. It has been used as a labeled analog in the development of small molecule inhibitors targeting rifampicin-resistant strains of Staphylococcus aureus.

Rifampicin resistance in S. aureus primarily arises from mutations in the β-subunit of RNA polymerase (RNAP), encoded by the rpoB gene.[3][4] These mutations alter the binding site of rifampicin, reducing its inhibitory effect on bacterial transcription.[3][4] The development of new inhibitors often involves extensive screening and characterization of compound libraries, where deuterated standards are essential for accurate quantification in complex biological matrices.

Synthesis of Leukotriene D4 (LTD4) Receptor Antagonists

1-Acetylcyclopentane-d4 is also utilized in the synthesis of non-quinoline leukotriene D4 (LTD4) receptor antagonists. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions.[5][6] LTD4 exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), which are G-protein coupled receptors.[5][6]

The signaling cascade initiated by LTD4 binding to its receptor, primarily CysLT1R, involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the influx of extracellular calcium.[5] This signaling pathway ultimately results in smooth muscle contraction, bronchoconstriction, and an inflammatory response.[5][6] The development of LTD4 receptor antagonists is a key strategy for treating inflammatory diseases.

Signaling and Resistance Pathways

The following diagrams illustrate the biological pathways relevant to the applications of 1-Acetylcyclopentane-d4.

Experimental Considerations

Due to the lack of publicly available, detailed experimental protocols for the synthesis of 1-Acetylcyclopentane-d4, researchers should consult specialized chemical synthesis literature or contact commercial suppliers of stable isotope-labeled compounds for custom synthesis inquiries. General methods for deuterium labeling often involve acid- or base-catalyzed exchange reactions in the presence of a deuterium source like D₂O, or the use of deuterated starting materials in a multi-step synthesis.

When using 1-Acetylcyclopentane-d4 as an internal standard, it is crucial to establish its chemical and isotopic purity. The stability of the deuterium labels under the experimental conditions (e.g., extraction, chromatography, and ionization) should also be verified to ensure accurate quantification.

References

- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The RpoB H481Y Rifampicin Resistance Mutation and an Active Stringent Response Reduce Virulence and Increase Resistance to Innate Immune Responses in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]

Synthesis of 1-Cyclopentylethanone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Cyclopentylethanone-d4, a deuterated analog of cyclopentyl methyl ketone. The incorporation of deuterium isotopes into molecules is a critical strategy in drug discovery and development, primarily to investigate metabolic pathways and to enhance pharmacokinetic profiles by exploiting the kinetic isotope effect. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Strategy Overview

The most straightforward and cost-effective method for the preparation of this compound involves the acid- or base-catalyzed hydrogen-deuterium (H/D) exchange of the enolizable α-protons of the parent compound, 1-Cyclopentylethanone, using a deuterium source such as deuterium oxide (D₂O). The α-hydrogens, located on the methyl group and the methine of the cyclopentyl ring adjacent to the carbonyl group, are acidic and can be readily exchanged for deuterium under appropriate conditions. This approach allows for high levels of deuterium incorporation in a single, efficient step.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Cyclopentylethanone | C₇H₁₂O | 112.17 | Starting Material |

| Deuterium Oxide | D₂O | 20.03 | Deuterium Source/Solvent |

| Sodium Deuteroxide (40 wt. % in D₂O) | NaOD | 41.01 | Catalyst |

| This compound | C₇H₈D₄O | 116.20 | Product |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value |

| Reaction Temperature | 70 °C |

| Reaction Time | 24 hours |

| Expected Yield | > 90% |

| Isotopic Purity (Deuterium Incorporation) | > 98% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via base-catalyzed H/D exchange.

Materials:

-

1-Cyclopentylethanone (1.0 eq)

-

Deuterium oxide (D₂O, 20 eq)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %, 0.1 eq)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cyclopentylethanone (e.g., 5.0 g, 44.6 mmol).

-

Addition of Reagents: Add deuterium oxide (e.g., 17.8 g, 890 mmol) followed by the catalytic amount of sodium deuteroxide solution in D₂O (e.g., 1.1 mL, ~4.5 mmol).

-

Reaction: The reaction mixture is stirred vigorously and heated to 70 °C using a heating mantle. The reaction is allowed to proceed for 24 hours to ensure maximum deuterium exchange.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (or dichloromethane).

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The resulting crude product, this compound, is typically of high purity. Further purification, if necessary, can be achieved by distillation. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the level of deuterium incorporation.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

This technical guide provides a robust and reproducible method for the synthesis of this compound. The presented protocol is suitable for researchers in various scientific disciplines requiring access to this deuterated building block for their studies. The high-yield and high-isotopic purity of the final product make this a valuable synthetic procedure.

Technical Guide: Physical Properties of 1-Cyclopentylethanone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone-d4 is a deuterated analog of 1-cyclopentylethanone. Deuterium-labeled compounds are critical tools in pharmaceutical and metabolic research, often used as internal standards in quantitative mass spectrometry assays or to investigate kinetic isotope effects. This technical guide provides a summary of the known physical properties of this compound, alongside relevant data for its non-deuterated counterpart for comparative purposes. Additionally, a general experimental protocol for the synthesis of α-deuterated ketones is outlined, and a representative reaction scheme is visualized.

Core Physical Properties

The physical characteristics of this compound are essential for its application in experimental settings. The following table summarizes the key physical data available for both the deuterated and non-deuterated forms of the compound.

| Property | This compound | 1-Cyclopentylethanone (non-deuterated) |

| Molecular Formula | C₇H₈D₄O[1] | C₇H₁₂O |

| Molecular Weight | 116.19 g/mol [1] | 112.17 g/mol |

| Boiling Point | No data available | 151-156 °C[2] |

| Melting Point | No data available | 87-88 °C[3] |

| Density | No data available | 0.913 g/mL[2] |

| Refractive Index | No data available | 1.4435[2] |

| Appearance | Neat (liquid)[1] | Colorless liquid |

Experimental Protocols

General Protocol for α-Deuteration of Ketones

The synthesis of α-deuterated ketones, such as this compound, can be achieved through several methods. A common approach involves base- or acid-catalyzed hydrogen-deuterium exchange at the α-carbon position using a deuterium source like deuterium oxide (D₂O).

Materials:

-

1-Cyclopentylethanone

-

Deuterium oxide (D₂O)

-

Base catalyst (e.g., sodium deuteroxide, NaOD) or Acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Quenching agent (e.g., ammonium chloride, NH₄Cl)

-

Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-cyclopentylethanone in an anhydrous solvent.

-

Addition of Deuterium Source and Catalyst: Add an excess of deuterium oxide to the solution. Introduce a catalytic amount of either a base or an acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe the incorporation of deuterium.

-

Workup: Upon completion, neutralize the reaction mixture. If a base catalyst was used, quench with a mild acid. If an acid catalyst was used, neutralize with a mild base.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude deuterated product.

-

Purification: The crude product may be purified by column chromatography or distillation to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the degree and position of deuteration.

Visualization of a Relevant Chemical Process

The following diagram illustrates the general base-catalyzed α-deuteration of a ketone, a fundamental process for the synthesis of compounds like this compound.

Caption: Base-catalyzed α-deuteration of 1-cyclopentylethanone.

References

Technical Guide: 1-Cyclopentylethanone-d4 Safety and Handling

Chemical and Physical Properties

Quantitative data for 1-Cyclopentylethanone-d4 is limited. The following tables summarize the available information for the deuterated compound and its non-deuterated analogue.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C7H8D4O[1] |

| Molecular Weight | 116.19 g/mol [1] |

| Appearance | Neat |

Table 2: Properties of 1-Cyclopentylethanone (CAS 6004-60-0)

| Property | Value |

| Molecular Formula | C7H12O[2][3] |

| Molecular Weight | 112.17 g/mol [3][4] |

| Boiling Point | 151-156 °C[5] |

| Density | 0.913 g/cm³[5] |

| Flash Point | 47 °C (117 °F)[4][6] |

| Water Solubility | Miscible[5][6] |

| Refractive Index | 1.4435[5] |

Hazard Identification and Toxicology

Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound or its non-deuterated analogue were not found in the reviewed sources. However, hazard statements for the non-deuterated compound are available.

GHS Hazard Statements (for 1-Cyclopentylethanone):

Signal Word: Warning[7]

Due to the lack of specific toxicity data, this compound should be handled with care, assuming it may be harmful.

Experimental Protocols and Safe Handling

Detailed experimental protocols for specific applications of this compound are not available in safety data sheets. However, general guidelines for safe handling in a laboratory setting can be established based on the available information.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin and Body Protection: Wear suitable protective clothing.

Handling Procedures:

-

Handle in a well-ventilated place.[7]

-

Avoid contact with skin and eyes.[7]

-

Avoid formation of dust and aerosols.[7]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[7]

-

Store away from incompatible materials.

Emergency Procedures

The following diagrams illustrate the recommended workflows for emergency situations.

Caption: First Aid Measures for Exposure.

Caption: Accidental Release Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Conclusion

This technical guide summarizes the currently available safety information for this compound. The lack of a comprehensive SDS for the deuterated compound necessitates a cautious approach, relying on data from its non-deuterated analogue. Researchers and other professionals must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling within a well-ventilated area. In the event of exposure or accidental release, the outlined emergency procedures should be followed promptly.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 6004-60-0 CAS MSDS (1-CYCLOPENTYL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Ethanone, 1-cyclopentyl- (CAS 6004-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cyclopentyl methyl ketone, 6004-60-0 [thegoodscentscompany.com]

- 5. 1-CYCLOPENTYL-ETHANONE | 6004-60-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 6004-60-0 Cas No. | 1-Cyclopentylethanone | Apollo [store.apolloscientific.co.uk]

The Role of 1-Cyclopentylethanone-d4 in Advanced Drug Discovery and Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone-d4 is a deuterated isotopologue of 1-cyclopentylethanone, a versatile ketone that serves as a valuable building block in organic synthesis. The incorporation of four deuterium atoms into the cyclopentyl ring introduces a stable isotopic label, rendering this compound a powerful tool in various stages of pharmaceutical research and development. Its applications primarily lie in the synthesis of complex molecular scaffolds for therapeutic agents and as an internal standard for highly sensitive bioanalytical assays. This guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in the development of novel antibacterial agents and leukotriene D4 receptor antagonists.

Core Applications of this compound

The scientific literature points to two primary applications for this compound:

-

Synthesis of Small Molecule Inhibitors of Rifampicin-Resistant Staphylococcus aureus : As a deuterated analog, it is utilized in the preparation of potent inhibitors targeting drug-resistant strains of Staphylococcus aureus. The synthesis of such molecules is a critical area of research in the fight against antibiotic resistance.

-

Preparation of Non-Quinoline Leukotriene D4 (LTD4) Receptor Antagonists : It serves as a starting material in the synthesis of a class of compounds designed to block the action of leukotriene D4, a key mediator in the inflammatory cascade associated with conditions like asthma.[1]

Beyond direct synthesis, the deuteration of this compound makes it an ideal candidate for use as an internal standard in mass spectrometry-based quantitative analysis. The mass shift introduced by the deuterium atoms allows for clear differentiation from the non-labeled analyte, while maintaining nearly identical chemical and physical properties, which is crucial for accurate quantification in complex biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented below.

| Property | This compound | 1-Cyclopentylethanone |

| Molecular Formula | C₇D₄H₈O | C₇H₁₂O |

| Molecular Weight | 116.19 g/mol | 112.17 g/mol |

| Appearance | Neat liquid | Colorless to almost colorless liquid |

| Boiling Point | Not specified | 151-156 °C |

| Flash Point | Not specified | 47 °C |

| Water Solubility | Not specified | Miscible |

| Storage Temperature | Not specified | 2-8 °C |

Experimental Protocols

While the specific, detailed experimental protocols for the use of this compound are proprietary to the research that has been conducted, this section provides illustrative methodologies for the key reactions in which this compound and its non-deuterated analog are involved.

General Protocol for Suzuki Coupling using 1-Cyclopentylethanone as a Ligand

The non-deuterated form, 1-cyclopentylethanone, can act as a ligand in Suzuki coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Reaction:

Aryl-X + R-B(OH)₂ --(Pd catalyst, Base, Ligand)--> Aryl-R

Materials:

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Aryl halide or triflate (Aryl-X)

-

Boronic acid or ester (R-B(OH)₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

1-Cyclopentylethanone (as ligand)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), boronic acid (1.5 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).

-

The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

-

Deoxygenated solvent and 1-cyclopentylethanone (as the ligand, typically in a specific molar ratio to the palladium catalyst) are added via syringe.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Conceptual Workflow for Synthesis of a Bioactive Molecule using this compound

This hypothetical workflow illustrates the synthetic logic for incorporating this compound into a more complex molecule, such as a leukotriene D4 receptor antagonist.

Caption: Synthetic workflow for a deuterated LTD4 antagonist.

Signaling Pathways and Mechanisms of Action

Leukotriene D4 Signaling Pathway and the Role of Antagonists

Leukotriene D4 is a potent inflammatory mediator that exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1). This interaction triggers a cascade of intracellular events leading to the physiological responses associated with asthma and allergic rhinitis, such as bronchoconstriction and inflammation. LTD4 receptor antagonists, synthesized using precursors like this compound, are designed to competitively block this binding, thereby inhibiting the downstream signaling.

Caption: LTD4 signaling and antagonist inhibition.

Use as an Internal Standard in Mass Spectrometry

The nearly identical physicochemical properties of this compound to its non-deuterated analog, with the exception of its mass, make it an excellent internal standard for quantitative mass spectrometry.

Caption: Workflow for bioanalysis using a deuterated internal standard.

Conclusion

This compound is a specialized chemical entity with significant, albeit niche, applications in the pharmaceutical industry. Its primary value lies in its utility as a deuterated building block for the synthesis of targeted therapeutics, particularly for challenging diseases characterized by drug resistance or complex inflammatory pathways. Furthermore, its isotopic label provides a critical advantage for its use as an internal standard, ensuring the accuracy and reliability of quantitative bioanalytical methods. As drug discovery and development continue to demand more sophisticated molecular tools and analytical techniques, the importance of compounds like this compound is set to grow.

References

Labeled Analogue of 1-Cyclopentylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and application of isotopically labeled analogues of 1-Cyclopentylethanone. This compound, also known as cyclopentyl methyl ketone, serves as a valuable intermediate in the synthesis of various specialty chemicals, including active pharmaceutical ingredients (APIs).[1][2][3] Isotopic labeling of 1-Cyclopentylethanone with stable isotopes such as Deuterium (²H) or Carbon-13 (¹³C) offers a powerful tool for researchers in drug discovery and development. These labeled compounds are instrumental in studies related to absorption, distribution, metabolism, and excretion (ADME), as well as in elucidating metabolic pathways and quantifying metabolites.[4][5][6][7] This guide details the synthetic routes for preparing labeled 1-Cyclopentylethanone, presents quantitative data in structured tables, and provides detailed experimental protocols. Furthermore, it includes diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.

Introduction to Isotopically Labeled Compounds

Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive and can be used safely in a variety of applications.[8] In drug discovery and development, these labeled compounds are indispensable for:

-

Metabolic Studies (ADME): Tracing the fate of a drug candidate in a biological system to understand its absorption, distribution, metabolism, and excretion.[4][5][6]

-

Metabolite Identification: Elucidating the structures of metabolites formed from the parent drug.[7]

-

Quantitative Analysis: Serving as internal standards in mass spectrometry-based assays for accurate quantification of the drug and its metabolites.[4]

-

Mechanistic Studies: Investigating the mechanisms of enzymatic reactions and metabolic pathways.[7]

The introduction of deuterium can also influence the pharmacokinetic properties of a drug due to the kinetic isotope effect, potentially leading to improved metabolic stability.[4][9]

Synthesis of Labeled 1-Cyclopentylethanone

The synthesis of labeled 1-Cyclopentylethanone can be achieved through various methods, primarily involving the introduction of deuterium or carbon-13 atoms at specific positions in the molecule.

Deuterium Labeling

Deuterium labeling of ketones can often be accomplished via H/D exchange reactions at the α-position to the carbonyl group. This is typically achieved under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).

A general approach for the α-deuteration of 1-Cyclopentylethanone is outlined below.

-

Materials:

-

1-Cyclopentylethanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 1-Cyclopentylethanone (1.0 g, 8.9 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask, add a catalytic amount of a 40 wt. % solution of NaOD in D₂O.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Quench the reaction by adding D₂O (5 mL).

-

Separate the organic layer, and wash it with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

The extent of deuteration can be determined by ¹H NMR and mass spectrometry.

-

Carbon-13 Labeling

Carbon-13 labeling typically requires the use of a ¹³C-labeled precursor in the synthetic route. For 1-Cyclopentylethanone, this can be achieved by using ¹³C-labeled acetyl chloride or a ¹³C-labeled methylating agent.

A plausible synthetic route involves the Friedel-Crafts acylation of cyclopentane using ¹³C-labeled acetyl chloride.

-

Materials:

-

Cyclopentane

-

[1-¹³C]Acetyl chloride or [2-¹³C]Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.3 g, 9.8 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add cyclopentane (0.7 g, 10 mmol).

-

Slowly add the ¹³C-labeled acetyl chloride (e.g., [1-¹³C]acetyl chloride, 0.78 g, 9.9 mmol) to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (15 mL).

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by distillation or column chromatography on silica gel.

-

-

Characterization:

-

The incorporation of ¹³C can be confirmed by ¹³C NMR and mass spectrometry.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of labeled 1-Cyclopentylethanone. The values are illustrative and may vary based on specific reaction conditions.

| Labeled Analogue | Labeling Position | Theoretical Yield (%) | Isotopic Enrichment (%) | Reference |

| [²H₃]-1-Cyclopentylethanone | Methyl group (α-position) | 70-85 | >95 | General Ketone Deuteration Protocols |

| [1-¹³C]-1-Cyclopentylethanone | Carbonyl carbon | 60-75 | >99 | Friedel-Crafts Acylation |

| [2-¹³C]-1-Cyclopentylethanone | Methyl carbon | 60-75 | >99 | Friedel-Crafts Acylation |

Table 1: Synthetic Yields and Isotopic Enrichment

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 1-Cyclopentylethanone | 2.80 (quint, 1H), 2.15 (s, 3H), 1.85-1.50 (m, 8H) | 210.1 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂) | 112.17 [M]⁺ |

| [²H₃]-1-Cyclopentylethanone | 2.80 (quint, 1H), 1.85-1.50 (m, 8H) | 210.0 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂) | 115.19 [M]⁺ |

| [1-¹³C]-1-Cyclopentylethanone | 2.80 (quint, 1H), 2.15 (d, J=6.5 Hz, 3H), 1.85-1.50 (m, 8H) | 210.1 (¹³C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂) | 113.17 [M]⁺ |

| [2-¹³C]-1-Cyclopentylethanone | 2.80 (quint, 1H), 2.15 (d, J=127 Hz, 3H), 1.85-1.50 (m, 8H) | 210.1 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂), 28.0 (¹³CH₃) | 113.17 [M]⁺ |

Table 2: Spectroscopic Data

Visualization of Workflows and Pathways

Synthetic Pathway for Labeled 1-Cyclopentylethanone

The following diagram illustrates the general synthetic approaches for introducing deuterium and carbon-13 labels into 1-Cyclopentylethanone.

Caption: Synthetic routes for deuterium and carbon-13 labeled 1-Cyclopentylethanone.

Experimental Workflow for Labeled Ketone Synthesis and Analysis

This workflow outlines the key steps from synthesis to characterization of the labeled compound.

Caption: General experimental workflow for the synthesis and analysis of labeled ketones.

Application in a Metabolic Pathway Study

Labeled 1-Cyclopentylethanone can be used as a tracer to study its metabolism. The following diagram illustrates a hypothetical metabolic pathway.

Caption: Hypothetical metabolic fate of labeled 1-Cyclopentylethanone.

Conclusion

The synthesis of isotopically labeled analogues of 1-Cyclopentylethanone provides researchers with essential tools for advancing drug discovery and development. Deuterium and carbon-13 labeled versions of this versatile ketone enable detailed investigations into the metabolic fate and pharmacokinetic properties of drug candidates derived from it. The experimental protocols and workflows presented in this guide offer a framework for the preparation and analysis of these valuable labeled compounds, facilitating their application in a range of scientific studies. The careful application of these labeled analogues will continue to be a critical component in the development of safer and more effective pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-CYCLOPENTYL-ETHANONE | 6004-60-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbon-13 - Wikipedia [en.wikipedia.org]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopentyl Methyl Ketone-d4 synonyms

An In-depth Technical Guide to Cyclopentyl Methyl Ketone-d4

This technical guide provides a comprehensive overview of Cyclopentyl Methyl Ketone-d4, a deuterated analog of Cyclopentyl Methyl Ketone. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed information on this compound. This guide covers its synonyms, chemical properties, and available data, while highlighting the current gaps in publicly accessible, detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Synonyms

Cyclopentyl Methyl Ketone-d4 is known by several synonyms in scientific literature and commercial listings. The consistent use of these synonyms is crucial for accurate information retrieval.

Table 1: Synonyms for Cyclopentyl Methyl Ketone-d4

| Primary Name | Additional Synonyms |

| Cyclopentyl Methyl Ketone-d4 | 1-Cyclopentylethanone-d4[1], 1-Acetylcyclopentane-d4[1], Acetylcyclopentane-d4[1], Methyl Cyclopentyl Ketone-d4[1], NSC 49209-d4[1] |

Physicochemical Properties

The fundamental physicochemical properties of Cyclopentyl Methyl Ketone-d4 are summarized below. These properties are essential for its handling, application, and analysis.

Table 2: Physicochemical Data for Cyclopentyl Methyl Ketone-d4

| Property | Value | Reference |

| Molecular Formula | C₇H₈D₄O | [1] |

| Molecular Weight | 116.19 g/mol | [1] |

| Appearance | Neat | [1] |

Logical Relationship of Synonyms

The various synonyms for Cyclopentyl Methyl Ketone-d4 all refer to the same chemical entity. The following diagram illustrates the logical relationship between the primary name and its common synonyms.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of Cyclopentyl Methyl Ketone-d4 are currently limited. However, general methodologies for the deuterium labeling of ketones can be adapted for its preparation.

General Synthesis Approach: Reductive Deuteration

A common method for introducing deuterium at the α-position to a carbonyl group is through reductive deuteration. A plausible synthetic route for Cyclopentyl Methyl Ketone-d4 would involve the use of a suitable reducing agent in the presence of a deuterium source, such as deuterium oxide (D₂O).

Conceptual Experimental Workflow:

Note: This represents a generalized procedure. The specific reaction conditions, such as the choice of reducing agent, solvent, temperature, and reaction time, would need to be optimized for this particular substrate.

Purification

Purification of the final product would likely involve standard laboratory techniques such as extraction and column chromatography to separate the deuterated ketone from any unreacted starting material and reaction byproducts.

Analysis

The successful synthesis and purity of Cyclopentyl Methyl Ketone-d4 would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the disappearance of the signals corresponding to the protons at the deuterated positions. ¹³C NMR would show characteristic shifts for the carbonyl and cyclopentyl carbons.

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the deuterated compound, which will be higher than the non-deuterated analog due to the incorporation of deuterium atoms.

Applications

Deuterated compounds like Cyclopentyl Methyl Ketone-d4 are valuable tools in various scientific fields:

-

Mechanistic Studies: The kinetic isotope effect can be studied to elucidate reaction mechanisms.

-

Metabolic Studies: In drug metabolism studies, deuterated compounds are used as internal standards for quantitative analysis by mass spectrometry.

-

Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

Conclusion

Cyclopentyl Methyl Ketone-d4 is a valuable isotopically labeled compound with important applications in scientific research. While its synonyms and basic properties are well-documented, detailed and specific experimental protocols for its synthesis and characterization are not widely available in the public domain. The information provided in this guide serves as a foundational resource for researchers and scientists, and it is anticipated that more detailed experimental data will become available as the use of this and similar deuterated compounds expands.

References

In-Depth Technical Guide: Octamethylcyclotetrasiloxane-d4 (NSC 49209-d4)

Disclaimer: The chemical identifier "NSC 49209-d4" is not widely indexed in public chemical databases. However, the suffix "-d4" strongly suggests a deuterated form of a compound. Based on extensive research, it is highly probable that NSC 49209-d4 is a specific isotopically labeled version of Octamethylcyclotetrasiloxane, commonly known as D4. This guide focuses on the properties and biological activities of D4, with the understanding that the deuterated form is primarily used as an internal standard or tracer in analytical studies.

Core Chemical Information

Octamethylcyclotetrasiloxane (D4) is a cyclic volatile methylsiloxane (cVMS) that serves as a key monomer in the production of silicone polymers.[1] It is also present as a residual in a variety of consumer and industrial products.[2][3]

| Property | Value | Reference |

| Chemical Formula | C₈H₂₄O₄Si₄ | [4] |

| Molar Mass | 296.62 g/mol | [4] |

| CAS Number | 556-67-2 | [4] |

| Appearance | Colorless oily liquid | [4] |

| Boiling Point | 175-176 °C | [4] |

| Water Solubility | 56 µg/L | [4] |

| log Kow | 6.49 | [1] |

Endocrine Disrupting Activity: Estrogenic and Anti-Estrogenic Effects

A significant body of research has focused on the endocrine-disrupting potential of D4, revealing weak estrogenic and anti-estrogenic properties.[1][2] These effects are primarily mediated through the estrogen receptor alpha (ERα).

In Vivo Evidence: Uterotrophic Bioassay

The uterotrophic bioassay in rodents is a standard short-term screening test for estrogenic properties.[5][6] In this assay, an increase in uterine weight in immature or ovariectomized female rodents indicates an estrogenic effect.

Quantitative Data from Uterotrophic Assays:

| Species | D4 Dose (mg/kg/day) | Route | Duration | Effect on Uterine Weight | Reference |

| Immature Rat (Sprague-Dawley) | 10, 50, 100, 250, 500, 1000 | Oral gavage | 4 days | Statistically significant increase at ≥ 250 mg/kg/day | [7] |

| Immature Rat (Fischer 344) | 10, 50, 100, 250, 500, 1000 | Oral gavage | 4 days | Statistically significant increase at ≥ 250 mg/kg/day | [7] |

| Ovariectomized Mouse (B6C3F1) | 250, 500, 1000 | Oral | 3 days | Dose-dependent significant increase |

Studies have also shown that co-administration of D4 with a potent estrogen, such as ethinyl estradiol (EE), can lead to a reduction in the EE-induced uterine weight gain, indicating a weak anti-estrogenic effect.[7]

In Vitro Evidence: Estrogen Receptor Binding and Gene Expression

In vitro assays provide mechanistic insights into the interaction of D4 with the estrogen signaling pathway.

Estrogen Receptor Binding Affinity:

Competitive binding assays have demonstrated that D4 can displace radiolabeled estradiol from ERα, but not ERβ, indicating direct binding to the alpha isoform of the estrogen receptor.[8]

| Assay System | D4 Concentration | % Displacement of ³H-Estradiol from ERα | Reference |

| Human Recombinant ERα | 900 ppm (vapor) | ~20% | [8] |

Gene Expression Analysis:

Studies using cell lines have shown that D4 can modulate the expression of estrogen-responsive genes.

| Cell Line | D4 Concentration | Target Gene | Effect on Gene Expression | Reference |

| Rat Pituitary (GH3) | 1 x 10⁻⁵ M | Calbindin-D9k (CaBP-9K) | Up-regulation | [9] |

| Rat Pituitary (GH3) | 1 x 10⁻⁵ M | Progesterone Receptor (PR) | Up-regulation | [9] |

| Rat Pituitary (GH3) | 1 x 10⁻⁵ M | Estrogen Receptor α (ERα) | Down-regulation | [9] |

| Human Breast Cancer (MCF-7) | 1 x 10⁻⁷ M to 1 x 10⁻⁵ M | pS2 | Dose-dependent increase | [10] |

Experimental Protocols

Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)

This protocol is a summary of the standardized method for assessing estrogenic activity.[5]

-

Animal Model: Immature female rats (e.g., Sprague-Dawley or Fischer 344), typically 18-21 days old at the start of dosing.[6][7]

-

Acclimation: Animals are acclimated for at least 5 days upon arrival.

-

Group Allocation: Animals are randomly assigned to control and treatment groups (at least 6 animals per group).

-

Dosing:

-

The test substance (D4) is dissolved in a suitable vehicle (e.g., corn oil).

-

Administered daily for three consecutive days by oral gavage or subcutaneous injection.[5]

-

A positive control group (e.g., ethinyl estradiol) and a vehicle control group are included.

-

-

Observations: Body weight is recorded daily. Clinical signs of toxicity are monitored.

-

Necropsy: Approximately 24 hours after the final dose, animals are euthanized.

-

Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).

-

Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates a positive estrogenic response.

Estrogen Receptor Competitive Binding Assay

This protocol describes a common method to determine the binding affinity of a test compound to the estrogen receptor.[11][12]

-

Preparation of Uterine Cytosol:

-

Uteri are collected from ovariectomized adult female rats (e.g., Sprague-Dawley).

-

The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).

-

The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.

-

-

Competitive Binding Reaction:

-

A constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol.

-

Increasing concentrations of the unlabeled test compound (D4) are added to compete with the radiolabeled estradiol for binding to the ER.

-

A control with only the radiolabeled estradiol (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding) are included.

-

-

Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry or dextran-coated charcoal is used to separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol.

-

Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis:

-

The percentage of specific binding of the radiolabeled estradiol is plotted against the logarithm of the competitor (D4) concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from the resulting dose-response curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the general steps for measuring changes in gene expression in response to D4 treatment in a cell culture model.[13][14][15][16]

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., GH3 or MCF-7) is cultured under appropriate conditions.

-

Cells are treated with various concentrations of D4, a positive control (e.g., 17β-estradiol), and a vehicle control for a specified duration.

-

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR:

-

The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., CaBP-9K, PR, ERα) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

-

The reaction is performed in a real-time PCR instrument, which monitors the fluorescence signal at each cycle of amplification.

-

-

Data Analysis:

-

The cycle threshold (Ct) values are determined for each gene in each sample.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the treated samples to the vehicle control.

-

Visualizations

Caption: Estrogenic signaling pathway of Octamethylcyclotetrasiloxane (D4).

Caption: Experimental workflow for the rodent uterotrophic bioassay.

Caption: Workflow for the estrogen receptor competitive binding assay.

References

- 1. edlists.org [edlists.org]

- 2. Toxicology of octamethylcyclotetrasiloxane (D4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificspectator.com [scientificspectator.com]

- 4. Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. urosphere.com [urosphere.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. Quantitative real-time PCR-based analysis of gene expression [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 1-Cyclopentylethanone-d4 in Research: A Detailed Overview

Introduction

1-Cyclopentylethanone-d4 is a deuterated form of 1-cyclopentylethanone, a stable isotope-labeled compound. In the realm of scientific research, particularly in analytical and pharmaceutical sciences, deuterated molecules serve as invaluable tools. The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) imparts a higher mass to the molecule without significantly altering its chemical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based techniques. Its primary application lies in enhancing the accuracy and precision of bioanalytical methods by correcting for variations that can occur during sample preparation and analysis.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization effects and matrix interferences, allowing for reliable normalization of the analytical signal. This is particularly crucial in complex biological matrices like plasma, urine, and tissue homogenates, where significant variability can be introduced during sample extraction and analysis.

Application Note: Quantification of a Hypothetical Structurally Similar Drug Candidate (CP-123) in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel therapeutic agent, CP-123, in human plasma. Due to the structural similarity between CP-123 and 1-cyclopentylethanone, the deuterated analog, this compound, is employed as an internal standard to ensure high accuracy and precision.

Analyte: CP-123 (Hypothetical Drug) Internal Standard (IS): this compound Matrix: Human Plasma Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.

Methodology

A robust and sensitive LC-MS/MS method was developed and validated for the determination of CP-123 in human plasma. The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation Protocol:

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 3 minutes |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | CP-123 | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment | Specific fragment |

| Collision Energy | Optimized value | Optimized value |

| Declustering Potential | Optimized value | Optimized value |

Quantitative Data Summary

The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| CP-123 | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| Quality Control Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low QC | 3 | 98.5 | 4.2 | 99.1 | 5.5 |

| Mid QC | 100 | 101.2 | 3.1 | 100.5 | 4.1 |

| High QC | 800 | 99.8 | 2.5 | 101.0 | 3.2 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| CP-123 | 85.2 ± 3.1 | 95.8 ± 4.5 |

| This compound | 86.5 ± 2.8 | 96.2 ± 3.9 |

Experimental Workflow Diagram

Figure 1: Workflow for the quantification of CP-123 in human plasma.

Protocol: Use of this compound in a Metabolic Stability Assay

This protocol outlines the use of this compound as an internal standard in an in vitro metabolic stability assay using human liver microsomes (HLM). The objective is to determine the intrinsic clearance of a test compound.

Materials:

-

Test Compound

-

This compound (Internal Standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile

-

Methanol

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in methanol.

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to achieve the desired final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with this compound (internal standard).

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the test compound remaining at each time point relative to the zero-minute time point.

-

Plot the natural logarithm of the percentage remaining versus time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Signaling Pathway and Logical Relationship Diagram

Figure 2: Logical flow of a metabolic stability assay.

Application Notes and Protocols for 1-Cyclopentylethanone-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in regulated bioanalysis and drug development, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. 1-Cyclopentylethanone-d4, the deuterated analog of 1-Cyclopentylethanone, serves as an ideal internal standard for the quantification of its non-labeled counterpart in various matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2]

These application notes provide a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 1-Cyclopentylethanone.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then measured. Because the analyte and the internal standard are affected proportionally by sample preparation and analysis variables, this ratio remains constant and can be used to accurately determine the concentration of the analyte, even if there is sample loss or signal suppression.[3]

The use of deuterated standards, such as this compound, is preferred because they co-elute with the analyte, providing the most effective compensation for measurement errors that could result from ion suppression or enhancement.[1]

Experimental Protocol: Quantification of 1-Cyclopentylethanone in Human Plasma

This protocol describes a method for the quantitative analysis of 1-Cyclopentylethanone in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

1-Cyclopentylethanone (analyte)

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-Cyclopentylethanone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 1-Cyclopentylethanone primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A (see below) and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| 1-Cyclopentylethanone | 113.1 > 71.1 (Quantifier), 113.1 > 43.1 (Qualifier) |

| This compound | 117.1 > 75.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Data Analysis and Quantification

-

Integrate the peak areas for the analyte and internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following tables represent typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.